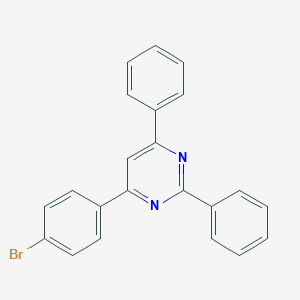![molecular formula C24H20N2O B420787 4-{5-PHENYL-3-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZALDEHYDE](/img/structure/B420787.png)
4-{5-PHENYL-3-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZALDEHYDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-PHENYL-3-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZALDEHYDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and styryl groups, and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-PHENYL-3-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZALDEHYDE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. The phenyl and styryl groups are then introduced via electrophilic aromatic substitution reactions. Finally, the benzaldehyde moiety is attached through a formylation reaction, often using Vilsmeier-Haack conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-{5-PHENYL-3-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZALDEHYDE can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-(5-Phenyl-3-styryl-4,5-dihydro-pyrazol-1-yl)-benzoic acid.
Reduction: 4-(5-Phenyl-3-styryl-4,5-dihydro-pyrazol-1-yl)-benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-{5-PHENYL-3-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZALDEHYDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4-{5-PHENYL-3-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZALDEHYDE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **4-(5-Phenyl-3-styryl-4,5-dihydro-pyrazol-1-yl)-aniline
- **4-(5-Phenyl-3-styryl-4,5-dihydro-pyrazol-1-yl)-benzenesulfonyl-ethyl-amine
Uniqueness
4-{5-PHENYL-3-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZALDEHYDE is unique due to the presence of the benzaldehyde moiety, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may lack this functional group, thereby limiting their range of applications.
Properties
Molecular Formula |
C24H20N2O |
|---|---|
Molecular Weight |
352.4g/mol |
IUPAC Name |
4-[3-phenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-2-yl]benzaldehyde |
InChI |
InChI=1S/C24H20N2O/c27-18-20-12-15-23(16-13-20)26-24(21-9-5-2-6-10-21)17-22(25-26)14-11-19-7-3-1-4-8-19/h1-16,18,24H,17H2/b14-11+ |
InChI Key |
BBAMTOWFQNMORA-SDNWHVSQSA-N |
SMILES |
C1C(N(N=C1C=CC2=CC=CC=C2)C3=CC=C(C=C3)C=O)C4=CC=CC=C4 |
Isomeric SMILES |
C1C(N(N=C1/C=C/C2=CC=CC=C2)C3=CC=C(C=C3)C=O)C4=CC=CC=C4 |
Canonical SMILES |
C1C(N(N=C1C=CC2=CC=CC=C2)C3=CC=C(C=C3)C=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


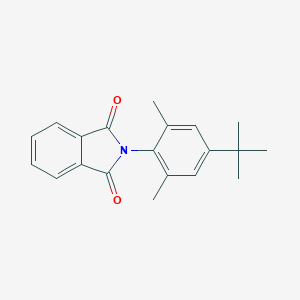
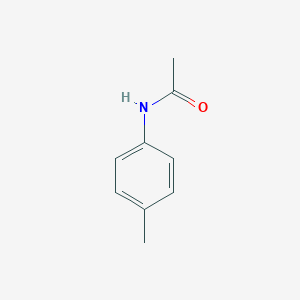
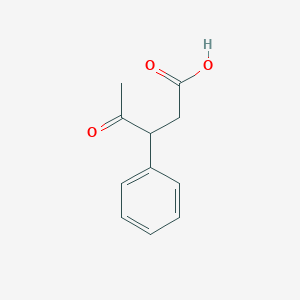
![Ethyl 3,5,6-trichloro-4-{[2,3,5-trichloro-6-(ethoxycarbonyl)-4-pyridinyl]diazenyl}-2-pyridinecarboxylate](/img/structure/B420715.png)
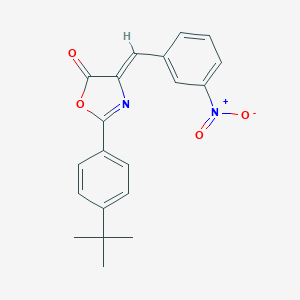
![3-(3-{[(2,4-ditert-pentylphenoxy)acetyl]amino}phenyl)-3-oxo-N-(4-phenoxyphenyl)propanamide](/img/structure/B420721.png)
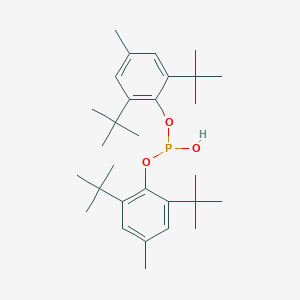
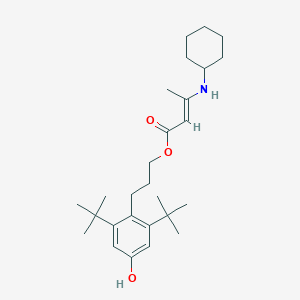
![(5E)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B420731.png)
![Methyl 2-[[2-(2-nitrophenyl)acetyl]amino]benzoate](/img/structure/B420732.png)
![{2-[(3-Bromobenzylidene)amino]-5-methylphenyl}(phenyl)methanone](/img/structure/B420736.png)
![Diethyl 2,3-bis[(2,4-dichlorobenzoyl)oxy]succinate](/img/structure/B420740.png)

